1,6- vs. 1,8-Naphthyridine Regioisomer Antibacterial SAR: Class-Level Potency Divergence
In the foundational SAR study by Hirose et al. (1982), pairs of 7-substituted-1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their 1,6-naphthyridine counterparts were compared head-to-head for in vitro antibacterial activity. The study explicitly concluded that 'in general, the 1,8-naphthyridine 6 was more active than the 1,6-naphthyridine counterpart 20' [1]. The 1-ethyl-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (6e) was comparable to pipemidic acid but superior to nalidixic acid against Pseudomonas aeruginosa [1]. This establishes that the 1,6-naphthyridine core confers a measurably distinct (lower) antibacterial potency baseline compared to the 1,8-isomer, making the 1,6-scaffold a strategic choice when attenuated activity or differential selectivity is desired.
| Evidence Dimension | In vitro antibacterial activity rank order |
|---|---|
| Target Compound Data | 1,6-Naphthyridine-3-carboxylic acid derivatives (series 20): generally less active than 1,8-counterparts [1] |
| Comparator Or Baseline | 1,8-Naphthyridine-3-carboxylic acid derivatives (series 6): generally more active; compound 6e comparable to pipemidic acid, superior to nalidixic acid vs. P. aeruginosa [1] |
| Quantified Difference | Directional only (1,8 > 1,6); no pooled MIC ratio reported. Qualitative rank-order divergence confirmed across multiple analogs. |
| Conditions | In vitro antibacterial assay; specific MIC values not publicly extracted for the unsubstituted core. Based on 7-substituted-1-alkyl derivatives synthesized via Gould-Jacobs route. |
Why This Matters
Procurement of the 1,6-naphthyridine scaffold commits a program to a distinct antibacterial SAR space, preventing direct drop-in replacement with the more potent 1,8-isomer without full re-optimization.
- [1] Hirose, T.; Mishio, S.; Matsumoto, J.; Minami, S. Pyridone-carboxylic Acids as Antibacterial Agents. I. Synthesis and Antibacterial Activity of 1-Alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic Acids. Chem. Pharm. Bull. 1982, 30 (7), 2399–2409. View Source
